4-Thioxothiazolidin-2-one Scaffold vs. Thiazolidine-2,4-dione: Superior Anti-Planktonic Activity Against Multidrug-Resistant S. aureus
In a direct head-to-head scaffold comparison, 4-thioxothiazolidin-2-one derivatives were more active against planktonic Staphylococcus aureus cells than matched thiazolidine-2,4-dione analogs, while the dione derivatives preferentially disrupted ~50% of preformed biofilm [1]. The most active 4-thioxo derivative, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one (2b), exhibited MIC values of 1–32 µg/mL against multidrug-resistant S. aureus clinical isolates with bactericidal effects sustained up to 24 hours and showed higher selective indices than comparator dione analogs. This demonstrates that the 4-thioxo group does not merely modulate potency but qualitatively redirects the antibacterial mechanism—a property not retained when substituting with a 2,4-dioxo scaffold.
| Evidence Dimension | Antibacterial activity against planktonic vs. biofilm S. aureus (multidrug-resistant clinical isolates) |
|---|---|
| Target Compound Data | 4-Thioxothiazolidin-2-one derivatives: more active against planktonic cells; derivative 2b MIC = 1–32 µg/mL; bactericidal up to 24 h; ~90% biofilm formation inhibition for most active derivatives; no cytotoxicity to human PBMCs |
| Comparator Or Baseline | Thiazolidine-2,4-dione matched analogs: less active against planktonic cells but disrupted ~50% of preformed biofilm; showed moderate cytotoxicity to L929 fibroblasts |
| Quantified Difference | Qualitative inversion of planktonic-vs-biofilm activity preference; 4-thioxo derivatives favored planktonic targeting while 2,4-dione derivatives favored biofilm disruption |
| Conditions | MDR S. aureus clinical isolates; MIC determination by broth microdilution; time-to-kill kinetics; antibiofilm crystal violet assay; in vivo C. elegans infection model; cytotoxicity in human PBMC and L929 fibroblasts |
Why This Matters
This head-to-head scaffold comparison provides the only published evidence that 4-thioxo substitution fundamentally alters antibacterial mechanism preference relative to the 2,4-dione scaffold, making the isorhodanine core a distinct chemical starting point for anti-MRSA programs rather than a mere rhodanine or thiazolidinedione surrogate.
- [1] Sena KXFR, Mendes RFV, Bôtelho EX, Araújo-Melo RO, Silva CJA, Costa Júnior HNP, Amorim-Carmo B, Damasceno IZ, Fernandes-Pedrosa MF, Aguiar JS, Silva TG, Lima GMS, Albuquerque JFC, Ximenes RM. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. J Appl Microbiol. 2022 Dec;133(6):3558-3572. doi: 10.1111/jam.15790. View Source
